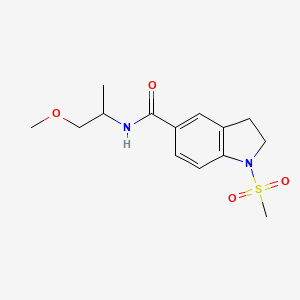![molecular formula C9H10N2O3S B5178626 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one, also known as NTB, is a heterocyclic compound that has shown promising results in scientific research applications. It is a synthetic compound that is used as a tool to study the physiological and biochemical effects of various biological processes.
Mecanismo De Acción
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one acts as a modulator of various proteins by binding to specific sites and altering their activity. It has been shown to act as a positive allosteric modulator of the GABAA receptor, enhancing the activity of this receptor and increasing the inhibitory effects of GABA. It has also been shown to modulate the activity of the serotonin transporter and the NMDA receptor, among others.
Biochemical and Physiological Effects:
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of anxiety-like behavior in animal models. It has also been shown to have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is its ability to modulate the activity of various proteins, making it a valuable tool for scientific research. It is also cost-effective and relatively easy to synthesize. However, one of the limitations of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are many potential future directions for the use of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in scientific research. One direction is the study of its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another direction is the study of its effects on other proteins and biological processes, such as ion channels and neurotransmitter receptors. Further research is needed to fully understand the potential of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in scientific research and therapeutic applications.
Conclusion:
In conclusion, 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is a synthetic compound that has shown promising results in scientific research applications. Its ability to modulate the activity of various proteins makes it a valuable tool for understanding biological processes and potential therapeutic applications. Further research is needed to fully understand the potential of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in scientific research and therapeutic applications.
Métodos De Síntesis
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2-methylthiophene in the presence of a base. The resulting product is then reduced with sodium borohydride to form the desired compound. The synthesis method has been optimized to produce high yields of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one, making it a cost-effective tool for scientific research.
Aplicaciones Científicas De Investigación
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. It has been shown to modulate the activity of these proteins, making it a valuable tool for understanding their function and potential therapeutic applications.
Propiedades
IUPAC Name |
2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-8-4-2-1-3-7-6(10-8)5-9(15-7)11(13)14/h5H,1-4H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYGKRESJGRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2=C(C1)SC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)



![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)
